UR-144 N-5-hydroxypentyl
UR-144 N-5-hydroxypentyl
A certified solution standard suitable for use as starting material in calibrators and controls for GC/MS or LC/MS synthetic cannabinoid testing methods in forensic analysis, clinical toxicology, or urine drug testing. This monohydroxy analog is a primary urinary metabolite of UR-144, a synthetic cannabinoid found in blends of the herbal mixture K2 or Spice. This biomarker is also referred to as the terminal omega hydroxyl metabolite of UR-144.
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
895155-95-0
VCID:
VC20873732
InChI:
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Molecular Formula:
C21H29NO2
Molecular Weight:
327.5 g/mol
UR-144 N-5-hydroxypentyl
CAS No.: 895155-95-0
Cat. No.: VC20873732
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A certified solution standard suitable for use as starting material in calibrators and controls for GC/MS or LC/MS synthetic cannabinoid testing methods in forensic analysis, clinical toxicology, or urine drug testing. This monohydroxy analog is a primary urinary metabolite of UR-144, a synthetic cannabinoid found in blends of the herbal mixture K2 or Spice. This biomarker is also referred to as the terminal omega hydroxyl metabolite of UR-144. UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 895155-95-0 |
| Molecular Formula | C21H29NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 |
| Standard InChI Key | AFWBYMXUEMOBRP-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
| Appearance | Assay:≥98%A crystalline solid |
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